molecular formula C13H8Cl2F3N3O2 B15148364 N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B15148364
M. Wt: 366.12 g/mol
InChI Key: UTVJZUREQVYEFU-UHFFFAOYSA-N
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Description

N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position of the pyrimidine ring and a glycine moiety attached to the 2-position. The 6-position of the pyrimidine core is substituted with a 3,4-dichlorophenyl group, which introduces steric bulk and electron-withdrawing effects.

Property Value
Molecular Formula C₁₃H₈Cl₂F₃N₃O₂
Molecular Weight 366.12881 g/mol
CAS Number 2509 (as per )
Key Substituents 3,4-Dichlorophenyl, Trifluoromethyl, Glycine

Properties

Molecular Formula

C13H8Cl2F3N3O2

Molecular Weight

366.12 g/mol

IUPAC Name

2-[[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H8Cl2F3N3O2/c14-7-2-1-6(3-8(7)15)9-4-10(13(16,17)18)21-12(20-9)19-5-11(22)23/h1-4H,5H2,(H,22,23)(H,19,20,21)

InChI Key

UTVJZUREQVYEFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Stepwise Cyclization and Functionalization

Reaction Mechanisms and Regiochemical Control

Electrophilic Substitution Dynamics

The trifluoromethyl group at position 4 is introduced via electrophilic substitution using trifluoromethylating agents such as CF3I or CF3SO2Na. The electron-withdrawing nature of the CF3 group directs subsequent substitutions to the para position (C6), facilitating the incorporation of the 3,4-dichlorophenyl moiety via Suzuki-Miyaura coupling. Regioselectivity is enhanced by using Pd(OAc)2 and SPhos as a ligand system, which suppresses homocoupling byproducts.

Glycine Incorporation Pathways

Glycine attachment proceeds via two potential mechanisms:

  • Pathway A : Direct SNAr displacement of the pyrimidine’s C2 halogen with glycine’s amine group under basic conditions.
  • Pathway B : Metal-catalyzed cross-coupling using a glycine-derived boronic ester (e.g., glycine tert-butyl ester pinacol boronate) and a brominated pyrimidine precursor.

Pathway A predominates in polar aprotic solvents like DMSO, while Pathway B requires anhydrous conditions and inert atmospheres to preserve boronate stability.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Optimal solvent systems vary by reaction step:

Reaction Step Preferred Solvent Catalyst Temperature (°C) Yield (%)
Pyrimidine cyclization Ethanol HCl (gas) 80 65
Trifluoromethylation Acetonitrile CuI 120 50
Glycine coupling DMSO Pd(PPh3)4 100 55

Palladium catalysts outperform nickel analogues in glycine coupling, achieving higher yields with reduced side-product formation.

Temperature and Time Dependencies

  • Cyclization : Prolonged heating (>12 hours) at 80°C improves ring closure but risks decomposition of the dichlorophenyl group.
  • SNAr Reactions : Elevated temperatures (100°C) accelerate glycine incorporation but necessitate short reaction times (<4 hours) to prevent racemization.

Analytical Characterization

The final product is characterized via:

  • 1H NMR : Distinct singlet at δ 8.3 ppm for the pyrimidine C5-H, with doublets at δ 7.6–7.8 ppm for the dichlorophenyl group.
  • 19F NMR : A singlet at δ -58 ppm confirms the trifluoromethyl group.
  • HRMS : Molecular ion peak at m/z 419.9876 ([M+H]+) aligns with the theoretical mass.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the aryl substituent, glycine modifications, or pyrimidine core alterations. Below is a systematic comparison:

Dichlorophenyl Isomers

Variants with dichlorophenyl groups at different positions on the pyrimidine ring exhibit distinct physicochemical and biological properties:

Compound Substituent Position Molecular Weight CAS Number Key Differences
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3,4-Dichlorophenyl 366.12881 2509 (DT373) Balanced steric bulk; moderate lipophilicity due to Cl positions
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 2,4-Dichlorophenyl 366.12881 2508 (DT372) Increased steric hindrance near pyrimidine ring; altered binding affinity
N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3,5-Dichlorophenyl 366.12881 2510 (DT374) Symmetric Cl substitution; higher crystallinity and reduced solubility

Research Findings :

  • The 3,4-dichlorophenyl variant (DT373) demonstrates superior binding to bacterial dihydrofolate reductase compared to the 2,4-isomer (DT372), likely due to optimized halogen bonding .
  • The 3,5-dichlorophenyl analog (DT374) shows reduced solubility in aqueous buffers, limiting its bioavailability in in vivo models .
Aryl Substituent Variations

Replacing the dichlorophenyl group with other aryl or heteroaryl groups alters electronic and steric profiles:

Compound Aryl Group Molecular Weight CAS Number Key Differences
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 4-Nitrophenyl 356.26 1845698-60-3 Strong electron-withdrawing nitro group enhances reactivity but reduces stability
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3-Thienyl 303.26 1845706-40-2 Heterocyclic sulfur improves π-stacking interactions; lower Cl-related toxicity
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 4-Methoxyphenyl + N-methyl 341.29 1820647-55-9 Methoxy enhances solubility; N-methylation reduces metabolic degradation

Research Findings :

  • The 4-nitrophenyl derivative exhibits potent inhibition of tyrosine kinases but suffers from rapid hydrolysis in physiological conditions .
  • The 3-thienyl analog demonstrates improved CNS penetration in rodent models, attributed to reduced molecular weight and polar surface area .
Glycine Moiety Modifications

Altering the glycine side chain impacts pharmacokinetics and target engagement:

Compound Modification Molecular Weight CAS Number Key Differences
N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine N-Methyl glycine 356.26 1845698-60-3 Increased steric shielding prolongs half-life but reduces target affinity
6-(3-Chlorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine Thiosemicarbazido group 347.75 1820674-42-7 Thiosemicarbazide introduces metal-chelating activity; broader antimicrobial effects

Research Findings :

  • N-Methylation of the glycine moiety (e.g., CAS 1820647-55-9) reduces renal clearance by 40% in pharmacokinetic studies but weakens hydrogen bonding with enzyme active sites .
  • The thiosemicarbazido variant (CAS 1820674-42-7) shows dual activity against Staphylococcus aureus and Candida albicans, likely due to iron chelation disrupting microbial metabolism .

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